molecular formula C18H16F3N5O B2999836 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034309-87-8

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2999836
CAS No.: 2034309-87-8
M. Wt: 375.355
InChI Key: AXPGGMAYMQHZRI-UHFFFAOYSA-N
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Description

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a pyrazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazole Ring:

    • Starting with 1-methyl-1H-pyrazole-4-carboxaldehyde, the pyrazole ring is synthesized through a condensation reaction with appropriate reagents.
  • Synthesis of the Pyridine Derivative:

    • The pyrazole derivative is then reacted with 3-bromomethylpyridine under basic conditions to form the desired pyridine-pyrazole intermediate.
  • Urea Formation:

    • The final step involves the reaction of the pyridine-pyrazole intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the rings.

Scientific Research Applications

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole and pyridine rings contribute to its overall pharmacophore.

Comparison with Similar Compounds

    1-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea: Lacks the methyl group on the pyrazole ring.

    1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group on the phenyl ring.

    1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-methylphenyl)urea: Substitutes the trifluoromethyl group with a methyl group.

Uniqueness: The presence of the trifluoromethyl group in 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-26-11-14(10-24-26)13-6-12(7-22-9-13)8-23-17(27)25-16-4-2-15(3-5-16)18(19,20)21/h2-7,9-11H,8H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGGMAYMQHZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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